Cas no 78259-59-3 (2-bromo-4-methylfuran)

2-bromo-4-methylfuran 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-4-methyl-furan
- 2-bromo-4-methylfuran;
- 2-bromo-4-methylfuran
- AKOS006292819
- EN300-86461
- SCHEMBL7363363
- 78259-59-3
-
- MDL: MFCD06227463
- インチ: InChI=1S/C5H5BrO/c1-4-2-5(6)7-3-4/h2-3H,1H3
- InChIKey: DFVQFHIWZDGNQQ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 159.95200
- どういたいしつりょう: 159.95238Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 65.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 13.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- PSA: 13.14000
- LogP: 2.35050
2-bromo-4-methylfuran 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-86461-0.25g |
2-bromo-4-methylfuran |
78259-59-3 | 95% | 0.25g |
$840.0 | 2024-05-21 | |
Enamine | EN300-86461-0.1g |
2-bromo-4-methylfuran |
78259-59-3 | 95% | 0.1g |
$804.0 | 2024-05-21 | |
Enamine | EN300-86461-10.0g |
2-bromo-4-methylfuran |
78259-59-3 | 95% | 10.0g |
$3929.0 | 2024-05-21 | |
Enamine | EN300-86461-2.5g |
2-bromo-4-methylfuran |
78259-59-3 | 95% | 2.5g |
$1791.0 | 2024-05-21 | |
Enamine | EN300-86461-5g |
2-bromo-4-methylfuran |
78259-59-3 | 5g |
$2650.0 | 2023-09-02 | ||
Enamine | EN300-86461-0.5g |
2-bromo-4-methylfuran |
78259-59-3 | 95% | 0.5g |
$877.0 | 2024-05-21 | |
Enamine | EN300-86461-10g |
2-bromo-4-methylfuran |
78259-59-3 | 10g |
$3929.0 | 2023-09-02 | ||
Enamine | EN300-86461-1.0g |
2-bromo-4-methylfuran |
78259-59-3 | 95% | 1.0g |
$914.0 | 2024-05-21 | |
Enamine | EN300-86461-5.0g |
2-bromo-4-methylfuran |
78259-59-3 | 95% | 5.0g |
$2650.0 | 2024-05-21 | |
Enamine | EN300-86461-0.05g |
2-bromo-4-methylfuran |
78259-59-3 | 95% | 0.05g |
$768.0 | 2024-05-21 |
2-bromo-4-methylfuran 関連文献
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Laura H. Mace,M. Sundaram Shanmugham,James D. White,Michael G. B. Drew Org. Biomol. Chem. 2006 4 1020
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2. General routes to 4-methyl-2-substituted-furans: a total synthesis of pleraplysillin-2, a metabolite of the sponge, Pleraplysilla spiniferaDavid W. Knight,David C. Rustidge J. Chem. Soc. Perkin Trans. 1 1981 679
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3. An enantiocontrolled synthesis of (–)-malyngolideToshio Honda,Minako Imai,Katsuyuki Keino,Masayoshi Tsubuki J. Chem. Soc. Perkin Trans. 1 1990 2677
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4. Synthetic approaches towards phorbols via the ultra-high-pressure mediated intramolecular Diels–Alder reaction of furans (IMDAF): effect of furan substitutionAngela C. Brickwood,Michael G. B. Drew,Laurence M. Harwood,Tsutomu Ishikawa,Pierre Marais,Véronique Morisson J. Chem. Soc. Perkin Trans. 1 1999 913
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5. Stereoselective synthesis of plant-growth-regulating steroids: brassinolide, castasterone, and their 24,25-substituted analoguesMasayoshi Tsubuki,Katsuyuki Keino,Toshio Honda J. Chem. Soc. Perkin Trans. 1 1992 2643
2-bromo-4-methylfuranに関する追加情報
Professional Introduction to 2-bromo-4-methylfuran (CAS No. 78259-59-3)
2-bromo-4-methylfuran, with the chemical formula C₅H₅BrO and CAS number 78259-59-3, is a significant compound in the field of organic synthesis and pharmaceutical research. This heterocyclic aromatic brominated derivative has garnered considerable attention due to its versatile applications in the development of novel pharmaceuticals and agrochemicals. The compound's unique structural features, including a bromine substituent at the 2-position and a methyl group at the 4-position of the furan ring, make it a valuable intermediate in synthetic chemistry.
The bromine atom in 2-bromo-4-methylfuran serves as a reactive handle for further functionalization, enabling chemists to introduce various substituents through nucleophilic aromatic substitution (SNAr) reactions. This property is particularly useful in medicinal chemistry, where such intermediates are often employed to construct complex molecular architectures. The methyl group at the 4-position also contributes to the compound's reactivity and influences its electronic properties, making it a suitable candidate for diverse synthetic transformations.
Recent advancements in synthetic methodologies have highlighted the utility of 2-bromo-4-methylfuran in constructing biologically active molecules. For instance, studies have demonstrated its role as a precursor in the synthesis of furan-based heterocycles, which are prevalent in many pharmacophores. These heterocycles exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The ability to efficiently functionalize 2-bromo-4-methylfuran has thus opened new avenues for drug discovery and development.
In the realm of pharmaceutical research, 2-bromo-4-methylfuran has been utilized in the preparation of kinase inhibitors, which are critical in targeted cancer therapies. The bromine substituent allows for selective modifications that can fine-tune the binding affinity of these inhibitors to their respective targets. Additionally, the furan ring's inherent bioisosteric properties make it an attractive scaffold for mimicking natural products with therapeutic potential. This has led to several innovative drug candidates being developed based on furan derivatives.
The agrochemical industry has also benefited from the use of 2-bromo-4-methylfuran as an intermediate. Furan-based compounds are known for their herbicidal and pesticidal activities, and modifications at specific positions on the furan ring can enhance their efficacy. Researchers have leveraged the reactivity of 2-bromo-4-methylfuran to develop novel agrochemicals that offer improved crop protection while minimizing environmental impact. This underscores the compound's importance beyond pharmaceuticals and highlights its role in sustainable agriculture.
From a synthetic chemistry perspective, 2-bromo-4-methylfuran is valued for its ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. The presence of both bromine and methyl groups on the furan ring allows for multiple pathways of functionalization, making it a versatile building block for synthetic chemists.
Recent studies have also explored the catalytic applications of 2-bromo-4-methylfuran in asymmetric synthesis. Chiral auxiliaries or catalysts can be employed to induce stereoselectivity during functionalization reactions, enabling the preparation of enantiomerically pure compounds. Such compounds are often required in pharmaceuticals due to their improved pharmacological profiles. The use of 2-bromo-4-methylfuran as a starting material has thus facilitated access to chiral furan derivatives with high enantiomeric purity.
The environmental impact of using 2-bromo-4-methylfuran as an intermediate has also been studied extensively. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. For instance, solvent-free reactions or catalytic processes under mild conditions have been explored to enhance sustainability. These innovations align with global trends toward environmentally responsible chemical manufacturing.
In conclusion, 2-bromo-4-methylfuran (CAS No. 78259-59-3) is a multifaceted compound with significant applications in pharmaceuticals, agrochemicals, and organic synthesis. Its unique structural features make it a valuable intermediate for constructing biologically active molecules and developing novel agrochemicals. The ongoing research into its synthetic utility continues to expand its potential applications, reinforcing its importance in modern chemical science.
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